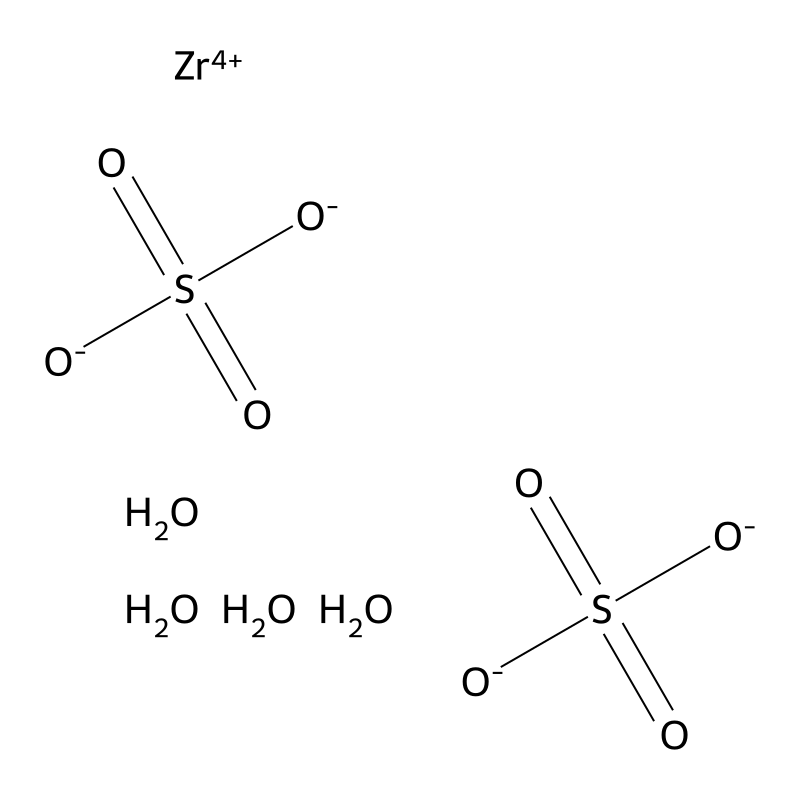Zirconium sulfate tetrahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst Support
- Organic Synthesis: Zirconium sulfate tetrahydrate serves as a support material for catalysts used in organic synthesis reactions. Its high surface area and thermal stability make it suitable for immobilizing various catalysts, improving their efficiency and reusability [].
Protein and Amino Acid Precipitation
- Protein Purification: Researchers utilize zirconium sulfate tetrahydrate for protein precipitation during protein purification protocols. It selectively precipitates proteins at specific concentrations, allowing for their separation from other cellular components [].
Chemical Analysis
Zirconium sulfate tetrahydrate appears as a white crystalline solid and is highly soluble in water, with a solubility of approximately 52.5 g per 100 mL . It has a molar mass of 355.40 g/mol and exhibits an orthorhombic crystal structure . The compound belongs to a family of zirconium sulfates that vary in hydration levels, including anhydrous forms and those with different numbers of water molecules attached (n = 0, 4, 5, 7) .
Zirconium sulfate tetrahydrate can be synthesized through the reaction of zirconium oxide with sulfuric acid:
This reaction illustrates how the compound can be formed from its precursors, highlighting its role as a source of zirconium in various chemical processes . Additionally, zirconium sulfate can participate in complexation reactions due to the presence of both sulfate and water ligands coordinating to the zirconium center.
Zirconium sulfate tetrahydrate exhibits irritant properties, particularly as a skin and eye irritant . While it does not have widely recognized biological applications, its role in precipitating proteins and amino acids suggests potential uses in biochemical research and industrial processes involving protein purification or stabilization .
The primary method for synthesizing zirconium sulfate tetrahydrate involves the reaction of zirconium oxide with sulfuric acid. Other methods may include:
- Hydrothermal synthesis: Utilizing high temperatures and pressures to promote the formation of hydrated zirconium sulfate.
- Solvothermal methods: Employing solvents under elevated temperatures to facilitate the crystallization of the compound.
These methods can yield different hydration states of zirconium sulfate based on the conditions used during synthesis.
Zirconium sulfate tetrahydrate stands out due to its specific hydration state and dual functionality as both a tanning agent and a catalyst support. Its unique combination of properties makes it valuable in specialized industrial applications where other sulfates may not suffice.








